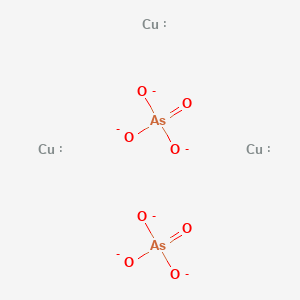
Copper arsenate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Copper arsenate hydrate, also known as this compound, is a useful research compound. Its molecular formula is As2Cu3O8 and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Wood Preservation
Overview
Copper arsenate hydrate is primarily used as a wood preservative. The compound is effective against fungi, bacteria, and insects, making it suitable for outdoor timber applications.
Mechanism of Action
The mechanism involves the infusion of a water-based solution containing copper oxide, arsenic acid, and chromic acid into the wood under high pressure. The copper acts to protect against decay, while arsenic serves as an insecticide.
| Component | Function |
|---|---|
| Copper (II) oxide | Protects wood from decay and fungi |
| Arsenic | Acts as an insecticide |
| Chromic acid | Aids in fixing the other chemicals to wood |
Case Studies
Research indicates that CCA-treated wood remains effective for decades in protecting structures such as playground equipment and building poles from pests and environmental degradation . However, environmental concerns have led to restrictions on its use due to potential leaching of arsenic into soil and water .
Environmental Remediation
Overview
this compound plays a role in environmental remediation strategies, particularly in managing arsenic contamination from industrial processes.
Applications in Remediation
- Soil Stabilization: CCA can stabilize arsenic in contaminated soils, reducing its bioavailability and preventing leaching into groundwater.
- Water Treatment: The compound can be used in water treatment processes to precipitate arsenic from wastewater .
| Application | Description |
|---|---|
| Soil stabilization | Reduces bioavailability of arsenic |
| Water treatment | Precipitates arsenic from industrial wastewater |
Case Studies
A study demonstrated the effectiveness of using CCA in treating contaminated sites by immobilizing arsenic compounds, thus preventing further environmental degradation .
Mineral Processing
Overview
In mineral processing, this compound is utilized for its properties in extracting metals from ores that contain high levels of arsenic.
Process Description
The CESL (Copper-Electrolytic Sulfide Leaching) process involves the simultaneous leaching of copper and precipitation of arsenic as scorodite (FeAsO₄·2H₂O), which is stable and environmentally benign .
| Process Step | Description |
|---|---|
| Leaching | Copper is dissolved from ore concentrates |
| Precipitation | Arsenic is captured as stable scorodite |
Case Studies
Pilot studies have shown that this method can achieve copper extraction rates exceeding 97% while effectively managing arsenic levels in residues . The stability of scorodite under various conditions makes it a viable option for long-term waste management.
Properties
CAS No. |
13478-34-7 |
|---|---|
Molecular Formula |
As2Cu3O8 |
Molecular Weight |
468.48 |
Synonyms |
COPPER ARSENATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















